![molecular formula C13H11BrN6OS B6010231 2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B6010231.png)
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-6-methyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTM, and it is a pyrimidinone derivative that contains a tetrazole ring and a thiomethyl group. BPTM has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
作用机制
The mechanism of action of BPTM is not yet fully understood. However, studies have shown that BPTM exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. For example, BPTM has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. By inhibiting CDK2 activity, BPTM can induce cell cycle arrest and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BPTM has been shown to have a range of biochemical and physiological effects in the body. For example, studies have shown that BPTM can induce apoptosis, or programmed cell death, in cancer cells. BPTM has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of tumors. Additionally, BPTM has been shown to reduce inflammation and oxidative stress in the body, which may contribute to its potential therapeutic effects in various diseases.
实验室实验的优点和局限性
One of the main advantages of using BPTM in lab experiments is its potent pharmacological activity. BPTM has been shown to exhibit strong anti-tumor activity and has potential therapeutic applications in various diseases. However, one of the limitations of using BPTM in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
未来方向
There are several future directions for research on BPTM. One area of research is to further investigate the mechanism of action of BPTM and its potential targets in the body. Additionally, further studies are needed to determine the optimal dosage and administration of BPTM for various therapeutic applications. Finally, future research may focus on developing more efficient and cost-effective synthesis methods for BPTM to increase its availability for research purposes.
合成方法
The synthesis of BPTM involves a multi-step process that begins with the reaction of 4-bromobenzyl alcohol with thionyl chloride to form the corresponding benzyl chloride. The benzyl chloride is then reacted with sodium azide to produce the tetrazole intermediate, which is subsequently reacted with potassium thioacetate to form the thiomethyl tetrazole. Finally, the thiomethyl tetrazole is reacted with 6-methyl-4(3H)-pyrimidinone to yield BPTM.
科学研究应用
BPTM has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising areas of research for BPTM is in the treatment of cancer. Studies have shown that BPTM exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. BPTM has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, BPTM has been investigated for its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
属性
IUPAC Name |
2-[[1-(4-bromophenyl)tetrazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN6OS/c1-8-6-12(21)16-13(15-8)22-7-11-17-18-19-20(11)10-4-2-9(14)3-5-10/h2-6H,7H2,1H3,(H,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRJDDVYDSCCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=NN=NN2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B6010149.png)
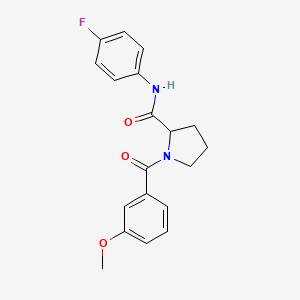
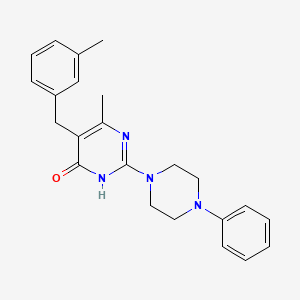
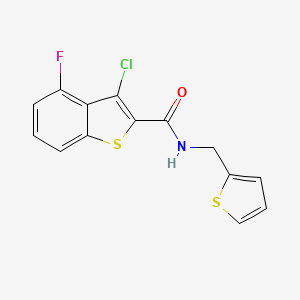
![3-{[4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6010171.png)
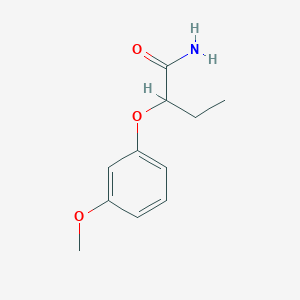
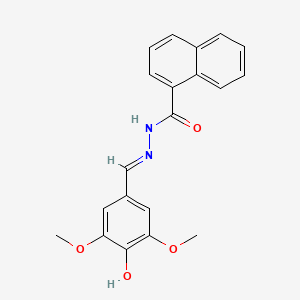
![3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B6010193.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B6010196.png)
![N-[4-(allyloxy)phenyl]-2-methylpropanamide](/img/structure/B6010199.png)
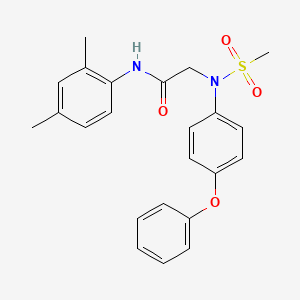

![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6010244.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6010256.png)
